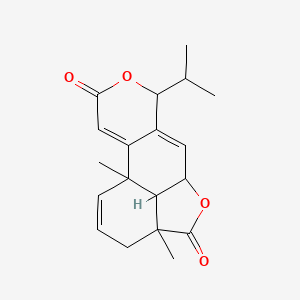
Milanjilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milanjilactone B is a cytotoxic norditerpene dilactone isolated from the stem bark of Podocarpus milanjianus Rendle. It is characterized as a 1,2-dehydro derivative of nagilactones F and G
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Milanjilactone B involves multi-step organic reactions. The preparation typically starts with the extraction of the compound from the natural source, followed by purification using chromatographic techniques. The synthetic route includes the formation of key intermediates through reactions such as oxidation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Milanjilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Milanjilactone B has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of Milanjilactone B involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key regulatory proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Milanjilactone B is compared with other similar compounds such as nagilactones F and G. These compounds share structural similarities but differ in their biological activities and chemical properties. This compound is unique due to its specific dehydro derivative structure, which contributes to its distinct cytotoxic effects .
List of Similar Compounds
- Nagilactone F
- Nagilactone G
- Podolide
Eigenschaften
CAS-Nummer |
73210-85-2 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7,14-triene-4,11-dione |
InChI |
InChI=1S/C19H22O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h5-6,8-10,13,15-16H,7H2,1-4H3 |
InChI-Schlüssel |
UGIMLHRNXYTEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=CC3C4C(CC=CC4(C2=CC(=O)O1)C)(C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
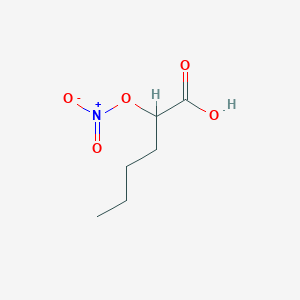

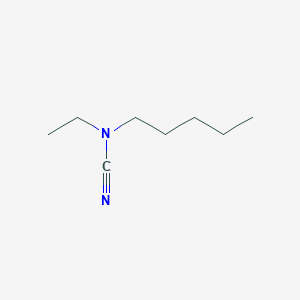


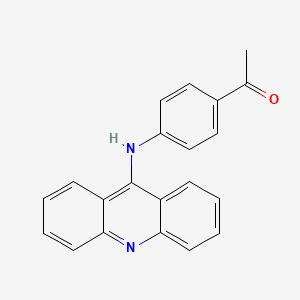
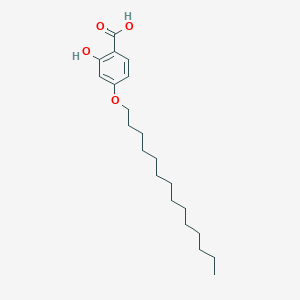
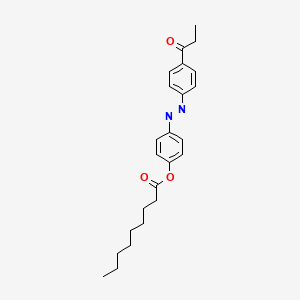
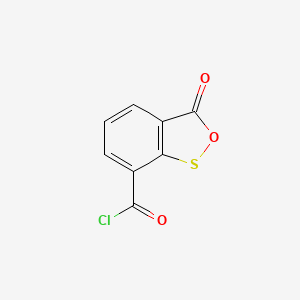


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
